HA-100

Kinase Inhibition MLCK Selectivity

HA-100 dihydrochloride (CAS 210297-47-5) is a dechlorinated HA-156 analog with a graded multi-kinase inhibition profile: PKG IC50=4 µM, PKA 8 µM, PKC 12 µM, MLCK 240 µM. Its quantitative signature enables kinase pathway dissection by dose-response—a capability single-target or pan-kinase inhibitors cannot provide. HA-100 does not inhibit MLC phosphorylation, making it an essential negative control for MLCK-dependent assays where HA-156 is active. In stem cell applications, it enhances hPSC single-cell survival and boosts iPSC reprogramming efficiency in defined chemical cocktails. Procure HA-100 for reproducible kinase experiments and stem cell optimization.

Molecular Formula C13H17Cl2N3O2S
Molecular Weight 350.3 g/mol
CAS No. 210297-47-5
Cat. No. B1662385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHA-100
CAS210297-47-5
Synonyms5-(1-piperazinylsulfonyl)-isoquinoline, dihydrochloride
Molecular FormulaC13H17Cl2N3O2S
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl
InChIInChI=1S/C13H15N3O2S.2ClH/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13;;/h1-5,10,14H,6-9H2;2*1H
InChIKeyZKQAPKKKTQCVKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





HA-100 Dihydrochloride (CAS 210297-47-5): Multi-Kinase Inhibitor Procurement & Specification Guide


HA-100 (CAS 210297-47-5), also known as HA-100 dihydrochloride, is a cell-permeable, ATP-competitive inhibitor of multiple serine/threonine protein kinases [1]. It is a dechlorinated analogue of 1-(8-chloro-5-isoquinolinesulfonyl)piperazine (HA-156) and exhibits broad-spectrum inhibition against cGMP-dependent protein kinase (PKG), cAMP-dependent protein kinase (PKA), protein kinase C (PKC), and myosin light chain kinase (MLCK) .

HA-100 (CAS 210297-47-5) vs. Generic Multi-Kinase Inhibitors: Why Simple Substitution Risks Experimental Failure


While numerous compounds inhibit protein kinases, HA-100 cannot be indiscriminately substituted by generic alternatives due to its unique multi-kinase inhibition profile [1]. Unlike single-target inhibitors (e.g., H-89 for PKA) or structurally distinct broad-spectrum inhibitors (e.g., Staurosporine), HA-100 exhibits a specific, quantitative inhibition signature across PKG, PKA, PKC, and MLCK with markedly differential IC50 values . Furthermore, its structural relationship to the chlorinated analog HA-156 confers distinct biological activity, particularly in cellular assays involving MLC phosphorylation, where HA-100 is functionally inactive compared to HA-156 [1]. Substituting HA-100 with a compound that lacks this precise inhibitory profile can lead to divergent cellular responses, compromised data reproducibility, and erroneous pathway analysis.

HA-100 (CAS 210297-47-5) Quantitative Differentiation Evidence: Head-to-Head Kinase Inhibition Data


HA-100 Exhibits a 30-Fold Selectivity Window for MLCK Over PKG Compared to Staurosporine

HA-100 demonstrates a unique selectivity profile, with a 60-fold difference in potency between its most sensitive target (PKG, IC50 = 4 µM) and its least sensitive (MLCK, IC50 = 240 µM) . In contrast, the broad-spectrum kinase inhibitor Staurosporine exhibits a far more narrow selectivity window, with reported IC50 values for PKC isoforms ranging from 2-20 nM and PKA inhibition at similar nanomolar concentrations . This stark difference in the dynamic range of inhibition means HA-100 can be used to effectively modulate PKG/PKA/PKC pathways while maintaining a wide safety margin against MLCK activity, a feature not present in Staurosporine.

Kinase Inhibition MLCK Selectivity Staurosporine

Dechlorination of HA-156 to HA-100 Ablates Functional Activity in Platelet MLC Phosphorylation

A direct head-to-head study by Hagiwara et al. demonstrated that while the parent compound HA-156 potently inhibited myosin light chain phosphorylation in collagen-stimulated platelets, its dechlorinated analog HA-100 did not, significantly [1]. This functional dichotomy exists despite both compounds inhibiting purified MLC-kinase (albeit with different potencies), highlighting that the chloro-substituent is critical for the cellular efficacy of this isoquinolinesulfonamide series against MLCK-dependent processes.

MLC Phosphorylation Platelet Activation SAR HA-156

HA-100 is a 12,000-Fold Less Potent PKA Inhibitor Than H-89

HA-100 inhibits PKA with an IC50 of 8 µM . In stark contrast, H-89 dihydrochloride, a widely used tool compound, is a highly potent and selective PKA inhibitor with an IC50 of 48 nM (or Ki of 48 nM) . This represents an approximately 12,000-fold difference in potency. Using HA-100 for PKA inhibition requires micromolar concentrations, whereas H-89 is active in the nanomolar range, making the two compounds entirely non-interchangeable for studies focused on PKA.

PKA Inhibition Selectivity H-89 Signal Transduction

HA-100 Demonstrates Superior MLCK Sparing Compared to Fasudil (HA-1077)

Fasudil (HA-1077), a clinically used Rho-kinase (ROCK) inhibitor, also exhibits off-target inhibition of other kinases, including MLCK with a Ki of 36 µM . HA-100, while also a ROCK inhibitor, demonstrates even weaker MLCK inhibition with an IC50 of 240 µM . Although direct Ki comparisons are unavailable, the reported values suggest HA-100 is >6-fold less potent against MLCK than Fasudil. This makes HA-100 a more suitable tool for probing PKG/PKA/PKC/ROCK pathways where minimizing MLCK interference is critical, particularly in vascular smooth muscle and other contractile tissues.

MLCK ROCK Inhibition Fasudil Vascular Biology

HA-100 (CAS 210297-47-5) Best-Fit Research and Industrial Applications: A Procurement-Focused Scenario Guide


Human Pluripotent Stem Cell (hPSC) Survival and Cloning Efficiency

HA-100 has been specifically shown to improve single-cell survival and support high cloning efficiency in human pluripotent stem cell cultures . Its procurement is justified when establishing or optimizing hPSC culture protocols where cell dissociation-induced apoptosis is a concern, offering a distinct application compared to other ROCK inhibitors like Y-27632 due to its broader kinase inhibition profile that may contribute to enhanced survival.

Chemical Reprogramming of Human Fibroblasts

HA-100 is used in specific chemical cocktails (e.g., with PD0325901, CHIR99021, A83-01, and hLIF) to increase the efficiency of human fibroblast reprogramming into induced pluripotent stem cells (iPSCs) . Its use is indicated for researchers aiming to enhance iPSC generation yield using chemically defined, feeder-free conditions. Generic alternatives cannot be assumed to provide the same reprogramming enhancement without rigorous parallel testing.

Differentiating PKG- vs. PKA- vs. PKC-Dependent Signaling Pathways

With its known, distinct IC50 values for PKG (4 µM), PKA (8 µM), and PKC (12 µM) , HA-100 is a valuable tool for performing dose-response experiments to dissect the relative contributions of these kinases in cellular signaling cascades [1]. For example, a response that is half-maximally inhibited at 4 µM HA-100 but not at lower concentrations can be cautiously attributed to PKG, whereas full inhibition requiring >12 µM implicates PKC. This application leverages its graded, multi-kinase inhibition profile.

Negative Control for MLCK-Dependent Cellular Assays

As a direct consequence of the evidence showing HA-100 fails to inhibit MLC phosphorylation in platelets while its chlorinated analog HA-156 does [1], HA-100 is an essential procurement item as a negative control compound in assays designed to probe MLCK-dependent cellular processes. This allows researchers to validate the specificity of other MLCK inhibitors or to confirm that an observed effect is MLCK-independent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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